molecular formula C17H19N5O4S B15118515 N,3-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

N,3-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B15118515
M. Wt: 389.4 g/mol
InChI Key: OLUKXHGEGVFGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its biological activity, and a sulfonamide group, which is often found in medicinal chemistry due to its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzoxazole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide and azetidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes due to its potential bioactivity.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting bacterial infections.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine, share similar antibacterial properties.

    Benzoxazoles: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole have similar core structures and biological activities.

Uniqueness

N,3-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is unique due to its combination of a benzoxazole core, a sulfonamide group, and an azetidine ring, which together may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H19N5O4S

Molecular Weight

389.4 g/mol

IUPAC Name

N,3-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C17H19N5O4S/c1-11-4-7-16(19-18-11)22-9-12(10-22)21(3)27(24,25)13-5-6-15-14(8-13)20(2)17(23)26-15/h4-8,12H,9-10H2,1-3H3

InChI Key

OLUKXHGEGVFGDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.